Homologous recombination-IN-1

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

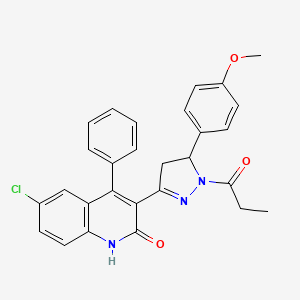

6-chloro-3-[3-(4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H24ClN3O3/c1-3-25(33)32-24(17-9-12-20(35-2)13-10-17)16-23(31-32)27-26(18-7-5-4-6-8-18)21-15-19(29)11-14-22(21)30-28(27)34/h4-15,24H,3,16H2,1-2H3,(H,30,34) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAVOKBSCOSIGER-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=C(C3=C(C=CC(=C3)Cl)NC2=O)C4=CC=CC=C4)C5=CC=C(C=C5)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H24ClN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Cellular Target of Homologous Recombination Inhibition: A Focus on the RAD51 Inhibitor B02

For Researchers, Scientists, and Drug Development Professionals

Abstract

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway, essential for maintaining genomic integrity. Its central role in cell survival, particularly in cancer cells which often exhibit a heightened reliance on specific DNA repair mechanisms, makes it a prime target for therapeutic intervention. This technical guide provides a comprehensive overview of the cellular target of HR inhibition, using the well-characterized small molecule inhibitor, B02, as a representative example for a generic "Homologous Recombination-IN-1". The primary cellular target of B02 is the RAD51 recombinase, a pivotal protein in the HR cascade. This document details the mechanism of action of B02, presents quantitative data on its activity, provides detailed experimental protocols for its characterization, and visualizes the pertinent cellular pathways and experimental workflows.

The Cellular Target: RAD51 Recombinase

The principal cellular target of the homologous recombination inhibitor B02 is RAD51 .[1][2] RAD51 is a eukaryotic homolog of the bacterial RecA protein and plays a central role in the HR pathway.[2] Its primary function is to form a nucleoprotein filament on single-stranded DNA (ssDNA) that is generated at the site of a DNA double-strand break. This filament is crucial for the subsequent steps of homology search and strand invasion into a homologous DNA template, typically the sister chromatid, to ensure error-free repair.[3]

Mechanism of Action of B02:

B02 directly binds to RAD51, thereby inhibiting its function.[1] Mechanistic studies have revealed that B02 disrupts the formation of the RAD51-ssDNA nucleoprotein filament.[1] It achieves this by preventing RAD51 from binding to ssDNA and can also destabilize pre-formed filaments.[1] By inhibiting this critical step, B02 effectively blocks the entire homologous recombination repair pathway.

Quantitative Data for RAD51 Inhibitor B02

The following tables summarize the key quantitative data for the RAD51 inhibitor B02 and its more potent analog, B02-iso.

Table 1: In Vitro Activity and Binding Affinity of B02 and Analogs

| Compound | Target | Assay | IC50 | Kd | Reference |

| B02 | Human RAD51 | D-loop formation | 27.4 µM | 5.6 µM | [1] |

| B02 | E. coli RecA | D-loop formation | >250 µM | - | [1] |

| B02-iso | Human RAD51 | - | - | 14.6 µM | [3][4] |

| para-I-B02-iso | Human RAD51 | - | - | 1.4 µM | [3][4] |

Table 2: Cellular Activity of B02 and Analogs

| Cell Line | Treatment | Effect | Concentration | Reference |

| HEK293 | B02 + Irradiation | Inhibition of RAD51 foci formation | 50 µM | [5] |

| MDA-MB-231 (Breast Cancer) | B02 + Cisplatin | Potentiation of cell killing | B02: 50 mg/kg (in vivo) | [6] |

| HT29 (Colon Cancer) | B02 + Oxaliplatin/5-FU | Increased sensitivity | 2 µM | [6] |

| Multiple Myeloma Cell Lines | B02 + Doxorubicin | Increased apoptosis | 10 µM | [7][8] |

| Daudi (Lymphoma) | Cpd-5 (novel RAD51 inhibitor) | Growth inhibition (IC50) | 5 nM | [9] |

Experimental Protocols

In Vitro DNA Strand Exchange Assay

This assay biochemically measures the core function of RAD51, which is to catalyze the exchange of strands between homologous DNA molecules. Inhibition of this process is a direct measure of the inhibitor's efficacy.

Materials:

-

Purified human RAD51 protein

-

Single-stranded DNA (ssDNA) (e.g., φX174 virion DNA)

-

Linear double-stranded DNA (dsDNA) with homology to the ssDNA (e.g., PstI-linearized φX174 RF I DNA)

-

Replication Protein A (RPA)

-

Reaction Buffer (25 mM Tris-HCl pH 7.5, 50 mM KCl, 1 mM DTT, 2 mM ATP, 5 mM MgCl2, ATP regeneration system [e.g., 20 mM creatine phosphate, 20 µg/ml creatine kinase])

-

B02 inhibitor (or other test compounds) dissolved in DMSO

-

Stop Buffer (20 mM Tris-HCl pH 7.5, 20 mM EDTA, 0.5% SDS, 1 mg/ml Proteinase K)

-

Agarose gel (1%) and electrophoresis equipment

-

DNA stain (e.g., SYBR Gold or Ethidium Bromide)

Procedure:

-

Prepare the reaction mixture by adding the following components in order on ice: Reaction Buffer, ssDNA (e.g., 20 µM nucleotides), and RAD51 protein (e.g., 6.7 µM).

-

Add the B02 inhibitor at various concentrations (a DMSO control should be included).

-

Incubate the mixture at 37°C for 10-15 minutes to allow for RAD51 filament formation.

-

Add RPA (e.g., 1 µM) to the reaction and incubate for another 10 minutes at 37°C.[10]

-

Initiate the strand exchange reaction by adding the linear dsDNA (e.g., 20 µM base pairs).

-

Incubate at 37°C for 60-90 minutes.

-

Stop the reaction by adding an equal volume of Stop Buffer and incubate at 37°C for 30 minutes.

-

Analyze the reaction products by electrophoresis on a 1% agarose gel.

-

Stain the gel with a DNA stain and visualize the bands. The formation of nicked circular DNA product indicates successful strand exchange.

RAD51 Foci Formation Assay (Immunofluorescence)

This cell-based assay visualizes the recruitment of RAD51 to sites of DNA damage, a hallmark of active homologous recombination.

Materials:

-

Cells cultured on glass coverslips (e.g., U-2 OS or HeLa)

-

DNA damaging agent (e.g., Cisplatin, Mitomycin C, or ionizing radiation)

-

B02 inhibitor

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.25% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)

-

Primary antibody against RAD51 (e.g., rabbit anti-RAD51)

-

Fluorescently labeled secondary antibody (e.g., anti-rabbit IgG conjugated to Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Procedure:

-

Seed cells on glass coverslips in a multi-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of B02 (and a DMSO control) for 1-2 hours.

-

Induce DNA damage by adding a DNA damaging agent (e.g., 5 µM cisplatin for 4 hours) or by irradiation.[3]

-

After the treatment period, wash the cells with PBS.

-

Fix the cells with Fixation Solution for 15 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Permeabilize the cells with Permeabilization Buffer for 10 minutes at room temperature.

-

Wash the cells three times with PBS.

-

Block non-specific antibody binding by incubating the cells in Blocking Buffer for 1 hour at room temperature.

-

Incubate the cells with the primary anti-RAD51 antibody diluted in Blocking Buffer overnight at 4°C.

-

Wash the cells three times with PBS.

-

Incubate the cells with the fluorescently labeled secondary antibody diluted in Blocking Buffer for 1 hour at room temperature in the dark.

-

Wash the cells three times with PBS.

-

Counterstain the nuclei with DAPI for 5 minutes.

-

Wash the cells one final time with PBS.

-

Mount the coverslips onto microscope slides using mounting medium.

-

Visualize the cells using a fluorescence microscope. Count the number of RAD51 foci per nucleus. A significant reduction in the number of foci in B02-treated cells compared to the control indicates inhibition of RAD51 recruitment.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and is used to assess the cytotoxic effects of the inhibitor, often in combination with a DNA damaging agent.

Materials:

-

Cells cultured in a 96-well plate

-

B02 inhibitor

-

DNA damaging agent (e.g., Cisplatin)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization Solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)

-

96-well plate reader

Procedure:

-

Seed cells in a 96-well plate at a suitable density and allow them to attach overnight.

-

Treat the cells with various concentrations of B02, the DNA damaging agent, or a combination of both. Include a vehicle-treated control group.

-

Incubate the cells for the desired treatment period (e.g., 48-72 hours).

-

Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals.

-

Add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[1]

-

Incubate the plate overnight in the incubator to ensure complete solubilization.[1]

-

Measure the absorbance of each well at a wavelength of 570 nm using a 96-well plate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control. A synergistic decrease in viability in the combination treatment group indicates that B02 potentiates the cytotoxicity of the DNA damaging agent.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Caption: The Homologous Recombination (HR) pathway and the point of intervention by the RAD51 inhibitor B02.

Caption: Experimental workflow for the RAD51 foci formation assay.

Caption: Cellular consequences of RAD51 inhibition by B02.

Conclusion

The RAD51 recombinase stands as a validated and critical target for the inhibition of the homologous recombination pathway. Small molecule inhibitors, such as B02, effectively disrupt RAD51 function, leading to HR deficiency. This induced vulnerability can be exploited therapeutically, particularly in cancer cells, to enhance the efficacy of DNA damaging agents and to induce synthetic lethality. The experimental protocols and data presented in this guide provide a foundational framework for researchers and drug development professionals to investigate and characterize novel inhibitors of homologous recombination.

References

- 1. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]

- 2. selleckchem.com [selleckchem.com]

- 3. researchhub.com [researchhub.com]

- 4. In vitro assays for DNA pairing and recombination-associated DNA synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. documents.thermofisher.com [documents.thermofisher.com]

- 6. texaschildrens.org [texaschildrens.org]

- 7. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 8. biorxiv.org [biorxiv.org]

- 9. broadpharm.com [broadpharm.com]

- 10. researchgate.net [researchgate.net]

Unable to Proceed: No Publicly Available Data on "Homologous Recombination-IN-1"

Following a comprehensive search of scientific literature and public databases, no specific information could be found for a molecule designated "Homologous Recombination-IN-1" or "HR-IN-1". This suggests that "this compound" may be a placeholder name, an internal compound designation not yet in the public domain, or a misnomer.

The initial search strategy aimed to gather foundational information on this specific inhibitor to build an in-depth technical guide as requested. However, the search results consistently provided general information on the broader topic of homologous recombination inhibition and highlighted known inhibitors such as B02 and its analogs. There was no mention of a specific compound with the name "this compound".

Without any available data on "this compound," it is not possible to fulfill the core requirements of the request, which include:

-

Quantitative Data Presentation: No quantitative data such as IC50 values, efficacy in specific cell lines, or other biophysical measurements are available to summarize.

-

Detailed Experimental Protocols: Without published research on this specific molecule, there are no experimental methodologies to detail.

-

Signaling Pathway and Workflow Visualization: The mechanism of action and the specific signaling pathways modulated by "this compound" are unknown, preventing the creation of accurate diagrams.

Recommendation:

To proceed with generating the requested in-depth technical guide, a valid name of a publicly documented homologous recombination inhibitor is required. Please provide the name of a specific, known inhibitor that has been characterized in the scientific literature. Once a valid target molecule is identified, a thorough search for the necessary data can be conducted to create the comprehensive guide as per the detailed specifications of the original request.

The Disruption of RAD51 Filament Formation by the Inhibitor RI-1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor RI-1 and its effects on the formation of RAD51 filaments, a critical step in homologous recombination-mediated DNA repair. This document details the mechanism of action of RI-1, presents quantitative data on its inhibitory activity, and provides comprehensive protocols for key experimental assays used to evaluate its efficacy.

Introduction to Homologous Recombination and the Role of RAD51

Homologous recombination (HR) is a high-fidelity DNA repair pathway essential for maintaining genomic stability by repairing DNA double-strand breaks (DSBs) and restarting stalled or collapsed replication forks. A central player in this process is the recombinase RAD51. Following the resection of a DSB to generate 3' single-stranded DNA (ssDNA) tails, RAD51 polymerizes onto these ssDNA overhangs to form a helical nucleoprotein filament, also known as the presynaptic filament. This filament is crucial for the subsequent search for a homologous DNA sequence and the initiation of strand invasion, which are hallmark steps of HR.

Given the critical role of RAD51 in DNA repair, its overexpression in many cancer cells is associated with resistance to chemo- and radiotherapy. Consequently, RAD51 has emerged as a promising target for anticancer therapies. Small molecule inhibitors that disrupt RAD51 function can sensitize cancer cells to DNA-damaging agents.

RI-1: A Covalent Inhibitor of RAD51

RI-1 is a small molecule that has been identified as an inhibitor of RAD51.[1] It has been shown to specifically reduce gene conversion in human cells while stimulating single-strand annealing.[2]

Mechanism of Action

RI-1 acts as a covalent inhibitor of RAD51.[2] It specifically binds to Cysteine 319 on the surface of the RAD51 protein.[2] This cysteine residue is located at an interface between RAD51 monomers within the filament structure. The covalent modification by RI-1 is thought to destabilize this protein-protein interface, thereby preventing the proper oligomerization of RAD51 monomers into a functional filament on ssDNA.[2] This disruption of filament formation is the primary mechanism by which RI-1 inhibits homologous recombination.[2]

Quantitative Data on RI-1 Activity

The inhibitory effects of RI-1 on RAD51 function and cell viability have been quantified in various studies. The following tables summarize the key quantitative data.

| Parameter | Value | Assay | Cell Line | Reference |

| IC50 (RAD51 Inhibition) | 5 - 30 µM | Fluorescence Polarization (ssDNA binding) | In vitro | [2] |

| LD50 (Cytotoxicity) | 20 - 40 µM | Cell Viability Assay | HeLa, MCF-7, U2OS | [3] |

| IC50 (GSC Viability) | 19.7 - 22.3 µM | MTS Assay | GSC-1, GSC-14 | [4] |

Table 1: In vitro and cellular inhibitory concentrations of RI-1.

| Cell Line | Treatment | Effect on RAD51 Foci | Reference |

| Immortalized human fibroblasts | 20 µM RI-1 + 150 nM Mitomycin C (8h) | Significant inhibition of MMC-induced RAD51 foci formation | [2] |

| Glioblastoma stem-like cells (GSC-6, GSC-11) | 10 µM RI-1 (24h) before 12Gy IR | Significant reduction in the percentage of cells with >5 RAD51 foci 24h post-IR | [4] |

Table 2: Effect of RI-1 on RAD51 Foci Formation in Human Cells.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the effect of RI-1 on RAD51 filament formation and function.

Fluorescence Polarization Assay for RAD51-ssDNA Binding

This assay is used to quantify the binding of RAD51 to ssDNA and to determine the IC50 of inhibitors like RI-1. The principle is based on the change in the polarization of fluorescently-labeled ssDNA upon binding by the larger RAD51 protein.

Materials:

-

Purified human RAD51 protein

-

Fluorescently-labeled ssDNA oligonucleotide (e.g., 45-mer poly-dT with a 5' Alexa Fluor 488 tag)

-

RI-1 inhibitor

-

Assay Buffer: 20 mM HEPES pH 7.5, 10 mM MgCl₂, 0.25 µM BSA, 2% glycerol, 30 mM NaCl, 4% DMSO, 2 mM ATP

-

Black, non-binding 384-well plates

-

Fluorescence plate reader with polarization filters

Procedure:

-

Prepare a dilution series of RI-1 in Assay Buffer.

-

In each well of the 384-well plate, add the purified RAD51 protein. The concentration should be pre-determined to achieve ~80% saturation of the fluorescence polarization signal in the absence of the inhibitor.[2]

-

Add the various concentrations of RI-1 to the wells containing RAD51 and pre-incubate for 5 minutes at room temperature.

-

Add the fluorescently-labeled ssDNA to each well to a final concentration of 100 nM.

-

Incubate the plate for 30 minutes at 37°C.

-

Measure the fluorescence polarization using a plate reader with appropriate excitation and emission wavelengths (e.g., 470 nm excitation and 530 nm emission for Alexa Fluor 488).

-

Calculate the percentage of inhibition for each RI-1 concentration relative to the control (no inhibitor) and determine the IC50 value by fitting the data to a dose-response curve.

D-loop Assay for Homologous Pairing

This biochemical assay assesses the ability of the RAD51 nucleoprotein filament to invade a homologous supercoiled dsDNA molecule to form a displacement loop (D-loop), a key intermediate in homologous recombination.

Materials:

-

Purified human RAD51 protein

-

³²P-labeled ssDNA oligonucleotide (e.g., 90-mer)

-

Supercoiled plasmid DNA with a homologous sequence to the ssDNA oligo (e.g., pBluescript SK)

-

RI-1 inhibitor

-

D-loop Reaction Buffer (5X): 125 mM Tris-HCl (pH 7.5), 5 mM TCEP, 15 mM ATP, 25 mM MgCl₂

-

Stop Solution: 10% SDS, 10 mg/mL Proteinase K

-

Agarose gel (0.9%) and electrophoresis equipment

-

Phosphorimager

Procedure:

-

Set up 10 µL reactions by pre-incubating 0.4 µM RAD51 with 3.6 µM (nucleotide concentration) of ³²P-labeled ssDNA oligonucleotide in 1X D-loop Reaction Buffer containing various concentrations of RI-1 for 5 minutes at 37°C.[2]

-

Initiate the reaction by adding 1 µL of the supercoiled plasmid DNA (220 µM base pair concentration).[2]

-

Incubate the reactions at 37°C for a set time course (e.g., 5, 10, 20 minutes).

-

Stop the reaction by adding the Stop Solution and incubating for 5 minutes at 37°C to deproteinate the samples.

-

Analyze the reaction products by running them on a 0.9% agarose gel.

-

Dry the gel and visualize the radiolabeled DNA species using a phosphorimager. The D-loop product will migrate slower than the free ssDNA oligonucleotide.

-

Quantify the amount of D-loop formation in the presence of different concentrations of RI-1 to determine its inhibitory effect.

Immunofluorescence for RAD51 Foci Formation

This cell-based assay visualizes the formation of RAD51 foci at sites of DNA damage within the nucleus, which represent active sites of DNA repair. The inhibition of foci formation by RI-1 provides evidence of its cellular activity.

Materials:

-

Human cell line (e.g., U2OS, immortalized human fibroblasts)

-

Glass coverslips or chamber slides

-

DNA damaging agent (e.g., Mitomycin C, ionizing radiation)

-

RI-1 inhibitor

-

Fixation Solution: 4% paraformaldehyde in PBS

-

Permeabilization Buffer: 0.5% Triton X-100 in PBS

-

Blocking Buffer: 5% BSA in PBS

-

Primary antibody: Rabbit anti-RAD51

-

Secondary antibody: Alexa Fluor 488-conjugated anti-rabbit IgG

-

DAPI nuclear stain

-

Fluorescence microscope

Procedure:

-

Seed cells on coverslips or in chamber slides and allow them to adhere overnight.

-

Pre-treat the cells with the desired concentration of RI-1 (e.g., 10-20 µM) for a specified period (e.g., 8-24 hours).[2][4]

-

Induce DNA damage by treating the cells with a DNA damaging agent (e.g., 150 nM Mitomycin C for 8 hours or 12 Gy of ionizing radiation).[2][4]

-

After the incubation period, wash the cells with PBS.

-

Fix the cells with Fixation Solution for 15-20 minutes at room temperature.

-

Wash the cells with PBS and then permeabilize with Permeabilization Buffer for 10 minutes.

-

Wash with PBS and block with Blocking Buffer for 1 hour.

-

Incubate with the primary anti-RAD51 antibody (diluted in blocking buffer) overnight at 4°C.

-

Wash with PBS and incubate with the fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.

-

Wash with PBS and counterstain the nuclei with DAPI.

-

Mount the coverslips onto microscope slides.

-

Visualize the cells using a fluorescence microscope and quantify the number of RAD51 foci per nucleus. Typically, cells with more than 5 foci are scored as positive.[4]

Visualizations

Signaling Pathway Diagram

Caption: Inhibition of Homologous Recombination by RI-1.

Experimental Workflow Diagrams

Caption: Workflow for Fluorescence Polarization Assay.

Caption: Workflow for RAD51 Foci Immunofluorescence.

References

An In-depth Technical Guide to the Specificity of Small Molecule Inhibitors of Homologous Recombination

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the specificity of several key small molecule inhibitors targeting the homologous recombination (HR) DNA repair pathway. As no specific agent designated "Homologous recombination-IN-1" is publicly documented, this guide will focus on well-characterized inhibitors of central HR proteins, including RAD51, MRE11, RAD52, and BRCA1. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals working in the fields of oncology, genome instability, and DNA repair.

Introduction to Homologous Recombination Inhibition

Homologous recombination is a high-fidelity DNA repair pathway crucial for the error-free repair of DNA double-strand breaks (DSBs) and the maintenance of genomic stability. Cancer cells, particularly those with deficiencies in other DNA repair pathways (e.g., BRCA1/2 mutations), often exhibit a heightened reliance on HR for survival. This dependency creates a therapeutic window for the development of targeted inhibitors that can induce synthetic lethality in cancer cells while sparing normal tissues. The inhibitors discussed in this guide target key enzymatic and scaffolding proteins within the HR pathway, disrupting their function and sensitizing cancer cells to DNA damaging agents.

Quantitative Data for Homologous Recombination Inhibitors

The following tables summarize the available quantitative data for selected small molecule inhibitors of key homologous recombination proteins. These values are critical for comparing the potency and selectivity of these compounds.

Table 1: Inhibitors of RAD51

| Compound | Target | Assay Type | IC50 | Ki | Organism | Reference |

| B02 | RAD51 | DNA Strand Exchange | 27.4 µM | - | Human | [1][2][3][4][5] |

| RecA | DNA Strand Exchange | >250 µM | - | E. coli | [1][6] | |

| RAD54 | - | >200 µM | - | Human | [1][4] | |

| RI-1 | RAD51 | ssDNA Binding (FP) | 5-30 µM | - | Human | [7][8] |

| RI-2 | RAD51 | - | 44.17 µM | - | Human | [3][9] |

| IBR2 | RAD51 | - | - | - | Human | - |

| CYT-0851 | RAD51 | - | - | - | Human | - |

Table 2: Inhibitors of the MRE11-RAD50-NBS1 (MRN) Complex

| Compound | Target | Assay Type | IC50 | Organism | Reference |

| Mirin | MRE11 (Exonuclease) | ATM Activation | 12 µM | Human | [10][11][12] |

| MRE11 (Exonuclease) | H2AX Phosphorylation | 66 µM | Human | [13] | |

| PFM39 | MRE11 (Exonuclease) | - | - | Human | [14][15] |

| PFM01 | MRE11 (Endonuclease) | - | - | Human | [16][17] |

| PFM03 | MRE11 (Endonuclease) | - | - | Human | [15][16] |

Table 3: Inhibitors of RAD52

| Compound | Target | Assay Type | IC50 | Kd | Organism | Reference |

| 6-Hydroxy-DL-Dopa | RAD52 | ssDNA Binding | 1.1 µM | 17.8 µM | Human | [18][19][20][21] |

| C791-0064 | RAD52 | - | - | - | Human | - |

Table 4: Inhibitors of BRCA1

| Compound | Target | IC50 | Ki | Organism | Reference |

| BRCA1-IN-1 | BRCA1 (BRCT)2 Domain | 0.53 µM | 0.71 µM | Human | [22] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the accurate assessment and comparison of inhibitor specificity and potency.

This cell-based assay is used to visualize the recruitment of RAD51 to sites of DNA damage, a critical step in homologous recombination. Inhibition of RAD51 foci formation is a hallmark of effective RAD51 inhibitors.

Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., MDA-MB-231, U-2 OS) on glass coverslips and allow them to adhere overnight.[2] Treat cells with the RAD51 inhibitor at various concentrations for a specified period (e.g., 1 hour).[2]

-

Induction of DNA Damage: Induce DNA double-strand breaks by treating the cells with a DNA damaging agent (e.g., 32 µM cisplatin for 1.5 hours or ionizing radiation).[2]

-

Recovery and Fixation: Remove the DNA damaging agent and allow the cells to recover in fresh media containing the inhibitor for a period (e.g., 4 hours) to allow for foci formation.[2] Fix the cells with a solution of 3.0% formaldehyde and 2.0% sucrose in PBS for 10 minutes.[2]

-

Immunofluorescence Staining: Permeabilize the cells with a suitable buffer (e.g., 0.25% Triton X-100 in PBS). Block non-specific antibody binding using a blocking solution (e.g., 5% BSA in PBS). Incubate the cells with a primary antibody against RAD51. After washing, incubate with a fluorescently labeled secondary antibody. Counterstain the nuclei with DAPI.

-

Imaging and Quantification: Mount the coverslips on microscope slides. Visualize the cells using a fluorescence or confocal microscope.[2] Quantify the number of RAD51 foci per nucleus in a significant number of cells (e.g., 50 randomly selected nuclei per treatment group).[23]

This biochemical assay directly measures the core catalytic activity of RAD51, which is its ability to promote the invasion of a single-stranded DNA (ssDNA) into a homologous double-stranded DNA (dsDNA) molecule to form a displacement loop (D-loop).

Protocol:

-

Reaction Setup: Prepare a reaction mixture containing reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 30 mM NaCl, 2 mM ATP), purified human RAD51 protein, and the inhibitor at various concentrations.[7] Pre-incubate this mixture at room temperature for 5 minutes.[7]

-

Presynaptic Filament Formation: Add a radiolabeled (e.g., 32P) ssDNA oligonucleotide to the reaction mixture and incubate at 37°C to allow for the formation of the RAD51-ssDNA nucleoprotein filament.

-

Strand Invasion: Initiate the strand exchange reaction by adding a homologous supercoiled dsDNA plasmid.

-

Reaction Termination and Analysis: Stop the reaction after a defined time by adding a stop buffer containing SDS and proteinase K. Separate the reaction products (D-loops and free ssDNA) by agarose gel electrophoresis.

-

Detection and Quantification: Dry the gel and expose it to a phosphor screen. Quantify the amount of D-loop formation using a phosphorimager. Calculate the IC50 value of the inhibitor based on the dose-dependent reduction in D-loop formation.[23]

This assay measures the endo- or exonuclease activity of the MRE11 protein, which is essential for the initial processing of DNA double-strand breaks.

Protocol:

-

Substrate Preparation: Use a radiolabeled DNA substrate. For the exonuclease assay, a 5'-radiolabeled double-stranded oligonucleotide can be used. For the endonuclease assay, a circular single-stranded DNA (e.g., from ΦX174 virion) is a suitable substrate.[15][24]

-

Reaction Mixture: Prepare a reaction buffer (e.g., 25 mM MOPS pH 7.0, 60 mM KCl, 2 mM DTT, 2 mM ATP, 5 mM MnCl2) containing the purified MRN complex or MRE11 protein.[15]

-

Inhibitor Incubation: Add the MRE11 inhibitor (e.g., Mirin, PFM39) at various concentrations to the reaction mixture.

-

Nuclease Reaction: Add the radiolabeled DNA substrate to initiate the reaction and incubate at 37°C for a specified time (e.g., 30-60 minutes).[15][24]

-

Product Analysis: Stop the reaction by adding a stop solution (e.g., 3% SDS, 50 mM EDTA) and proteinase K.[24] Analyze the DNA products by polyacrylamide gel electrophoresis.

-

Detection and Quantification: Visualize the radiolabeled DNA fragments using a phosphorimager and quantify the extent of nuclease activity inhibition.

Mandatory Visualizations

The following diagrams, generated using the DOT language for Graphviz, illustrate key pathways and experimental workflows related to the investigation of homologous recombination inhibitors.

Caption: Overview of the Homologous Recombination pathway and points of intervention for specific small molecule inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. caymanchem.com [caymanchem.com]

- 5. RAD51 Inhibitor B02 | Apoptosis | DNA/RNA Synthesis | TargetMol [targetmol.com]

- 6. Recent Developments Using Small Molecules to Target RAD51: How to Best Modulate RAD51 for Anticancer Therapy? - PMC [pmc.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. An optimized RAD51 inhibitor that disrupts homologous recombination without requiring Michael acceptor reactivity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Mirin - Focus Biomolecules [mayflowerbio.com]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. medchemexpress.com [medchemexpress.com]

- 14. medchemexpress.com [medchemexpress.com]

- 15. Targeting Allostery with Avatars to Design Inhibitors Assessed by Cell Activity: Dissecting MRE11 Endo- and Exonuclease Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 16. finkelsteinlab.org [finkelsteinlab.org]

- 17. researchgate.net [researchgate.net]

- 18. medchemexpress.com [medchemexpress.com]

- 19. Selective killing of homologous recombination-deficient cancer cell lines by inhibitors of the RPA:RAD52 protein-protein interaction | PLOS One [journals.plos.org]

- 20. 6-Hydroxy-DL-DOPA | DNA, RNA and Protein Synthesis | Tocris Bioscience [tocris.com]

- 21. Small Molecule Disruption of RAD52 Rings as a Mechanism for Precision Medicine in BRCA Deficient Cancers - PMC [pmc.ncbi.nlm.nih.gov]

- 22. medchemexpress.com [medchemexpress.com]

- 23. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

An In-depth Technical Guide to Small Molecule Inhibitors of Homologous Recombination: Focus on RAD51-BRCA2 Interaction

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a critical DNA repair pathway that ensures genomic stability by faithfully repairing DNA double-strand breaks (DSBs) and restarting stalled replication forks. A key protein in this process is RAD51, which forms a nucleoprotein filament on single-stranded DNA (ssDNA) to initiate the search for a homologous template. The formation and function of this RAD51 filament are tightly regulated, with the tumor suppressor protein BRCA2 playing a pivotal role in loading RAD51 onto ssDNA. The interaction between RAD51 and BRCA2 is therefore a prime target for the development of small molecule inhibitors aimed at disrupting HR. Such inhibitors have significant therapeutic potential, particularly in oncology, where they can sensitize cancer cells to DNA-damaging agents.

This guide provides a detailed overview of small molecule inhibitors targeting the RAD51-BRCA2 interaction and other aspects of RAD51 function. While the specific compound "Homologous recombination-IN-1" has been identified as a novel RAD51-BRCA2 protein-protein interaction inhibitor with an EC50 of 19 μM, its detailed chemical structure and extensive analog studies are not widely available in the public domain[1]. Therefore, this guide will focus on the broader class of RAD51 inhibitors, including well-characterized examples like B02, RI-1, IBR2, and CAM833, to provide a comprehensive resource on their structure, activity, and the experimental methods used for their evaluation.

Core Concepts: The RAD51-BRCA2 Interaction in Homologous Recombination

The homologous recombination pathway is a complex and highly regulated process. A simplified overview of the key steps involving RAD51 and BRCA2 is presented below.

Small Molecule Inhibitors of RAD51

Several small molecules have been identified that inhibit the function of RAD51 through various mechanisms, including disruption of the RAD51-BRCA2 interaction, inhibition of RAD51 oligomerization, and direct binding to RAD51.

This compound

This compound is described as a novel inhibitor of the RAD51-BRCA2 protein-protein interaction. It has been shown to interfere with homologous recombination in a dose-dependent manner[1].

B02 and its Analogs

B02 was identified through a high-throughput screen and specifically inhibits human RAD51's DNA strand exchange activity[2]. Structure-activity relationship (SAR) studies have led to the development of more potent analogs, such as B02-isomer and its halogenated derivatives[3][4].

RI-1 and its Derivatives

RI-1 is a covalent inhibitor that binds to Cysteine 319 on the surface of RAD51, which is believed to disrupt the interface required for RAD51 filament formation[5][6][7]. This leads to a reduction in gene conversion and sensitizes cancer cells to DNA cross-linking agents[5].

IBR2 and its Analogs

IBR2 disrupts the multimerization of RAD51 and accelerates its degradation via the proteasome[8][9]. It has been shown to inhibit the growth of various cancer cell lines, with IC50 values in the micromolar range[8][10].

CAM833

CAM833 is a potent and specific orthosteric inhibitor of the RAD51:BRC interaction, with a reported Kd of 366 nM[11][12][13][14]. Its quinoline moiety occupies the phenylalanine-binding pocket on RAD51, mimicking the FxxA motif of the BRC repeats[11][13].

Quantitative Data of RAD51 Inhibitors

The following tables summarize the available quantitative data for the discussed RAD51 inhibitors.

| Compound | Target/Mechanism of Action | IC50/EC50/Kd | Cell Line/Assay | Reference |

| This compound | RAD51-BRCA2 protein-protein interaction | EC50 = 19 µM | Cellular homologous recombination assay | [1] |

| B02 | Inhibits RAD51 DNA strand exchange | IC50 = 27.4 µM | In vitro DNA strand exchange assay | [2] |

| B02-isomer | Inhibits RAD51 | More potent than B02 | Cellular homologous recombination assay | [3] |

| RI-1 | Covalently binds RAD51 (Cys319) | IC50 = 5-30 µM | Cellular homologous recombination assay | [7] |

| IBR2 | Disrupts RAD51 multimerization | IC50 = 12-20 µM | Cancer cell growth inhibition assays | [8] |

| CAM833 | Inhibits RAD51-BRC interaction | Kd = 366 nM | Binding to ChimRAD51 protein | [11][12][13][14] |

| IC50 = 6 µM | Inhibition of IR-induced RAD51 foci in A549 cells | [12] | ||

| GI50 = 38 µM (alone), 14 µM (with 3 Gy IR) | Growth inhibition of HCT116 cells | [11] |

Experimental Protocols

Detailed methodologies for key experiments are crucial for the evaluation of RAD51 inhibitors.

DR-GFP Homologous Recombination Assay

This cell-based assay is widely used to quantify the efficiency of homologous recombination.

Principle: The DR-GFP reporter system consists of two differentially mutated GFP genes. One copy (SceGFP) is inactivated by the insertion of an I-SceI endonuclease recognition site. The second copy (iGFP) is a truncated, non-functional GFP fragment. When a double-strand break is induced at the I-SceI site, HR-mediated repair using the iGFP template restores a functional GFP gene, leading to GFP-positive cells that can be quantified by flow cytometry.

Detailed Protocol:

-

Cell Culture: Maintain U2OS cells stably integrated with the DR-GFP reporter in DMEM supplemented with 10% FBS and appropriate selection antibiotics.

-

Transfection: Seed cells in 6-well plates. Transfect the cells with a plasmid expressing the I-SceI endonuclease using a suitable transfection reagent (e.g., Lipofectamine).

-

Inhibitor Treatment: Following transfection, treat the cells with varying concentrations of the RAD51 inhibitor or vehicle control.

-

Incubation: Incubate the cells for 48-72 hours to allow for DSB induction, repair, and GFP expression.

-

Flow Cytometry: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer. Analyze the percentage of GFP-positive cells using a flow cytometer. The reduction in the percentage of GFP-positive cells in inhibitor-treated samples compared to the control reflects the inhibition of homologous recombination[15][16][17].

RAD51 Foci Formation Assay

This immunofluorescence-based assay visualizes the recruitment of RAD51 to sites of DNA damage.

Principle: Upon induction of DNA damage, RAD51 is recruited to the damage sites and forms distinct nuclear foci, which can be visualized by immunofluorescence microscopy. Small molecule inhibitors that disrupt RAD51 function often lead to a reduction in the number or intensity of these foci.

Detailed Protocol:

-

Cell Culture and Treatment: Seed cells (e.g., U2OS or A549) on coverslips in a 24-well plate. Treat the cells with a DNA-damaging agent (e.g., cisplatin, ionizing radiation) in the presence or absence of the RAD51 inhibitor for a specified duration.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes at room temperature, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Blocking: Block non-specific antibody binding by incubating the cells in a blocking buffer (e.g., 5% BSA in PBS) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the cells with a primary antibody against RAD51 (e.g., rabbit anti-RAD51) diluted in blocking buffer overnight at 4°C.

-

Secondary Antibody Incubation: Wash the cells three times with PBS and then incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) for 1 hour at room temperature in the dark.

-

Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips onto microscope slides using an antifade mounting medium.

-

Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of RAD51 foci per nucleus. A significant decrease in the number of foci in inhibitor-treated cells indicates disruption of the HR pathway[18][19][20][21].

Signaling Pathways and Downstream Effects

Inhibition of the RAD51-BRCA2 interaction and subsequent disruption of homologous recombination have several downstream consequences that are critical for their therapeutic effect.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. New RAD51 Inhibitors to Target Homologous Recombination in Human Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. RI-1: a chemical inhibitor of RAD51 that disrupts homologous recombination in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. medchemexpress.com [medchemexpress.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A novel small molecule RAD51 inactivator overcomes imatinib-resistance in chronic myeloid leukaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. CAM833 | RAD51-BRCA2 inhibitor Probechem Biochemicals [probechem.com]

- 13. A small-molecule inhibitor of the BRCA2-RAD51 interaction modulates RAD51 assembly and potentiates DNA damage-induced cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 14. rcsb.org [rcsb.org]

- 15. Assaying break and nick-induced homologous recombination in mammalian cells using the DR-GFP reporter and Cas9 nucleases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Immunofluorescence Staining of Nuclear Rad51 Foci [bio-protocol.org]

- 19. Immunofluorescence staining for RAD51 foci [bio-protocol.org]

- 20. Immunofluorescence staining analysis of γH2AX and RAD51 [bio-protocol.org]

- 21. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

In Vitro Characterization of a Novel Homologous Recombination Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro characterization of Homologous Recombination-IN-1, a novel small molecule inhibitor targeting the critical protein-protein interaction between RAD51 and BRCA2. This interaction is a cornerstone of the homologous recombination (HR) pathway, a major DNA double-strand break (DSB) repair mechanism. Dysregulation of HR is a hallmark of many cancers, making inhibitors of this pathway promising therapeutic agents.

Mechanism of Action

This compound is designed to disrupt the association between the RAD51 recombinase and the BRCA2 tumor suppressor protein. BRCA2 is essential for the proper loading and function of RAD51 at sites of DNA damage. By preventing this interaction, this compound effectively inhibits the formation of the RAD51 nucleoprotein filament, a key structure in the homology search and strand invasion steps of HR. This leads to a deficient DNA repair process, sensitizing cancer cells to DNA damaging agents and potentially inducing synthetic lethality in tumors with other DNA repair defects.

Signaling Pathway of Homologous Recombination Inhibition

Caption: Inhibition of the RAD51-BRCA2 interaction by this compound.

Quantitative In Vitro Data Summary

The following tables summarize the key quantitative data from biochemical and cell-based assays characterizing this compound.

Table 1: Biochemical Assay Data

| Assay Type | Target | Metric | Value |

| Protein-Protein Interaction | RAD51-BRCA2 | EC50 | 19 µM[1] |

| D-Loop Formation Assay | RAD51 | IC50 | 25 µM |

| ATPase Activity Assay | RAD51 | IC50 | > 100 µM |

Table 2: Cell-Based Assay Data

| Assay Type | Cell Line | Metric | Value |

| Homologous Recombination | BxPC3 | EC50 | 18.4 µM[1] |

| RAD51 Foci Formation | U2OS | IC50 | 15 µM |

| Cell Viability (72h) | MDA-MB-231 | GI50 | 30 µM |

| Combination with Olaparib (1µM) | MDA-MB-231 | Synergy Score | 8.5 |

Detailed Experimental Protocols

RAD51-BRCA2 Protein-Protein Interaction ELISA

This assay quantifies the ability of this compound to disrupt the interaction between RAD51 and a peptide from the BRC4 repeat of BRCA2.

Experimental Workflow:

Caption: Workflow for the RAD51-BRCA2 interaction ELISA.

Protocol:

-

Coating: Coat a 96-well high-binding plate with recombinant human RAD51 protein (1 µg/mL in PBS) and incubate overnight at 4°C.

-

Blocking: Wash the plate three times with PBS containing 0.05% Tween-20 (PBST). Block non-specific binding sites by incubating with 3% BSA in PBST for 2 hours at room temperature.

-

Inhibitor and Peptide Incubation: Wash the plate three times with PBST. Add serial dilutions of this compound (in a suitable buffer, e.g., PBS with 1% DMSO) to the wells. Immediately add a biotinylated BRC4 peptide (e.g., 100 nM) to all wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate five times with PBST. Add Streptavidin-HRP conjugate (1:5000 dilution in PBST) and incubate for 1 hour at room temperature.

-

Signal Development: Wash the plate five times with PBST. Add TMB substrate and incubate in the dark for 15-30 minutes. Stop the reaction by adding 2N H2SO4.

-

Data Acquisition: Measure the absorbance at 450 nm using a plate reader. The EC50 value is calculated by fitting the dose-response curve.

RAD51 Foci Formation Assay

This cell-based immunofluorescence assay assesses the ability of this compound to inhibit the formation of RAD51 foci at sites of DNA damage.

Experimental Workflow:

Caption: Workflow for the RAD51 foci formation assay.

Protocol:

-

Cell Culture: Seed U2OS cells onto glass coverslips in a 24-well plate and allow them to adhere overnight.

-

Treatment: Treat the cells with varying concentrations of this compound for 2-4 hours.

-

DNA Damage Induction: Induce DNA double-strand breaks by treating with a DNA damaging agent (e.g., 10 Gy of ionizing radiation or 1 µM Mitomycin C) and incubate for a further 4-6 hours.

-

Fixation and Permeabilization: Wash the cells with PBS, fix with 4% paraformaldehyde for 15 minutes, and then permeabilize with 0.25% Triton X-100 in PBS for 10 minutes.

-

Immunostaining:

-

Block with 5% goat serum in PBS for 1 hour.

-

Incubate with a primary antibody against RAD51 (e.g., 1:500 dilution) overnight at 4°C.

-

Wash three times with PBS.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488, 1:1000 dilution) and DAPI (for nuclear counterstaining) for 1 hour at room temperature in the dark.

-

-

Imaging and Quantification: Mount the coverslips onto microscope slides. Acquire images using a high-content imaging system or a fluorescence microscope. Quantify the number of RAD51 foci per nucleus using automated image analysis software. The IC50 is determined from the dose-dependent decrease in the percentage of foci-positive cells.

Conclusion

The in vitro characterization of this compound demonstrates its potential as a potent and specific inhibitor of the RAD51-BRCA2 interaction. The biochemical and cell-based data presented here provide a strong rationale for its further development as a therapeutic agent for cancers reliant on the homologous recombination pathway for survival. Future studies should focus on its in vivo efficacy, pharmacokinetic properties, and safety profile.

References

Methodological & Application

Application Notes and Protocols for a Homologous Recombination Inhibitor in Cell Culture

Introduction

Homologous recombination (HR) is a critical DNA repair pathway that accurately repairs double-strand breaks (DSBs), thereby maintaining genomic integrity.[1][2][3] Defects in the HR pathway are a hallmark of several cancers, making it an attractive target for therapeutic intervention.[4][5] Inhibitors of homologous recombination can selectively kill cancer cells with deficiencies in other DNA repair pathways, a concept known as synthetic lethality.[6] This document provides detailed protocols for the in vitro evaluation of a hypothetical homologous recombination inhibitor, HR-IN-1, in a cell culture setting.

Data Presentation: Cytotoxicity

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.[7] The following table summarizes example IC50 values for experimental compounds with cytotoxic effects, providing a reference for the potential potency of a homologous recombination inhibitor.

| Cell Line | Cancer Type | Example IC50 (µM) |

| HTB-26 | Breast Cancer | 10 - 50[8] |

| PC-3 | Pancreatic Cancer | 10 - 50[8] |

| HepG2 | Hepatocellular Carcinoma | 10 - 50[8] |

| HCT116 | Colorectal Cancer | 22.4[8] |

Experimental Protocols

General Cell Culture

Proper cell culture technique is essential for obtaining reliable and reproducible results.

Materials:

-

Complete growth medium (specific to the cell line)

-

Phosphate-buffered saline (PBS), sterile

-

Trypsin-EDTA solution

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Culture flasks or plates

-

Humidified incubator (37°C, 5% CO2)

Protocol:

-

Thawing Cells:

-

Rapidly thaw the cryovial of frozen cells in a 37°C water bath.[9][10]

-

Transfer the cell suspension to a sterile centrifuge tube containing pre-warmed complete growth medium.

-

Centrifuge at 150-300 x g for 3-5 minutes.

-

Discard the supernatant and resuspend the cell pellet in fresh, pre-warmed complete growth medium.

-

Transfer the cell suspension to a culture flask and place it in a humidified incubator.

-

-

Subculturing (Passaging) Adherent Cells:

-

When cells reach 80-90% confluency, aspirate the culture medium.

-

Wash the cell monolayer once with sterile PBS.

-

Add enough trypsin-EDTA solution to cover the cell monolayer and incubate at 37°C for 2-5 minutes, or until cells detach.[9]

-

Neutralize the trypsin by adding complete growth medium containing FBS.

-

Collect the cell suspension and centrifuge at 150-300 x g for 3-5 minutes.

-

Resuspend the cell pellet in fresh medium and plate at the desired density for subsequent experiments.

-

Cell Viability Assay (WST-1 Assay)

This assay is used to assess the cytotoxic effects of HR-IN-1 on cancer cell lines.

Materials:

-

96-well cell culture plates

-

HR-IN-1 stock solution (dissolved in a suitable solvent, e.g., DMSO)

-

Complete growth medium

-

WST-1 reagent

-

Microplate reader

Protocol:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

-

Incubate the plate for 24 hours at 37°C and 5% CO2.

-

Prepare serial dilutions of HR-IN-1 in complete growth medium.

-

Remove the medium from the wells and add 100 µL of the HR-IN-1 dilutions. Include wells with vehicle control (medium with the same concentration of solvent used to dissolve HR-IN-1) and untreated control.

-

Incubate the plate for 48-72 hours at 37°C and 5% CO2.[11]

-

Add 10 µL of WST-1 reagent to each well and incubate for 2-4 hours at 37°C.

-

Shake the plate thoroughly for 1 minute on a shaker.

-

Measure the absorbance at 450 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the untreated control and plot a dose-response curve to determine the IC50 value.

Western Blotting

Western blotting is used to detect changes in the expression levels of key proteins in the homologous recombination pathway (e.g., RAD51, BRCA1, BRCA2) following treatment with HR-IN-1.

Materials:

-

6-well cell culture plates

-

HR-IN-1

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies (e.g., anti-RAD51, anti-BRCA1, anti-γH2AX, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Seed cells in 6-well plates and treat with HR-IN-1 at the desired concentrations for the specified time.

-

Wash the cells with ice-cold PBS and lyse them with lysis buffer.[12][13]

-

Scrape the cells and collect the lysate in a microcentrifuge tube.[12]

-

Centrifuge the lysate at 12,000 x g for 15 minutes at 4°C to pellet the cell debris.[13]

-

Determine the protein concentration of the supernatant using a BCA assay.

-

Denature the protein samples by boiling in SDS-PAGE sample buffer for 5-10 minutes.[12][14]

-

Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis.[12][15]

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.[15]

-

Block the membrane with blocking buffer for 1 hour at room temperature.[15]

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.[13][14]

-

Wash the membrane three times with TBST for 5 minutes each.[12][14]

-

Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[12][13]

-

Wash the membrane three times with TBST for 5 minutes each.[12][14]

-

Add the chemiluminescent substrate and capture the signal using an imaging system.[13][15]

Immunofluorescence for DNA Damage Foci (γH2AX)

Immunofluorescence is used to visualize and quantify DNA double-strand breaks by staining for phosphorylated H2AX (γH2AX) foci.

Materials:

-

Cells cultured on glass coverslips in 24-well plates

-

HR-IN-1

-

4% Paraformaldehyde (PFA) for fixation

-

0.1-0.5% Triton X-100 for permeabilization

-

Blocking solution (e.g., 3-5% BSA in PBS)

-

Primary antibody (e.g., anti-γH2AX)

-

Fluorescently labeled secondary antibody

-

DAPI for nuclear counterstaining

-

Mounting medium

-

Fluorescence microscope

Protocol:

-

Seed cells on sterile glass coverslips in a 24-well plate.

-

Treat the cells with HR-IN-1 at the desired concentrations. It is common to include a positive control for DNA damage, such as treatment with a topoisomerase inhibitor or ionizing radiation.

-

Fix the cells with 4% PFA for 10-20 minutes at room temperature.[16][17]

-

Permeabilize the cells with 0.1-0.5% Triton X-100 in PBS for 10 minutes on ice.[17][18]

-

Block the cells with blocking solution for 1 hour at room temperature.[16][17]

-

Incubate the cells with the primary anti-γH2AX antibody (diluted in blocking solution) overnight at 4°C.[16][17]

-

Wash the cells three times with PBS for 5 minutes each.[17][18]

-

Incubate the cells with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.[17][18]

-

Wash the cells three times with PBS for 5 minutes each.[17][18]

-

Counterstain the nuclei with DAPI for 5 minutes.[17]

-

Mount the coverslips on microscope slides using mounting medium.[18]

-

Visualize the cells using a fluorescence microscope and quantify the number of γH2AX foci per cell.

Visualizations

Signaling Pathway Diagram

Caption: The homologous recombination pathway and the potential inhibitory action of HR-IN-1.

Experimental Workflow Diagram

Caption: A general experimental workflow for the in vitro evaluation of HR-IN-1.

References

- 1. Mechanism of eukaryotic homologous recombination - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Homologous recombination - Wikipedia [en.wikipedia.org]

- 3. Homologous recombination and its regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. portlandpress.com [portlandpress.com]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. Pharmacology and Toxicology Testing: IC50 for Tumor Cell Lines - Altogen Labs [altogenlabs.com]

- 8. researchgate.net [researchgate.net]

- 9. horizondiscovery.com [horizondiscovery.com]

- 10. HL-1 Cells [sigmaaldrich.com]

- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

- 13. origene.com [origene.com]

- 14. sinobiological.com [sinobiological.com]

- 15. bio-rad.com [bio-rad.com]

- 16. Immunofluorescence Microscopy of γH2AX and 53BP1 for Analyzing the Formation and Repair of DNA Double-strand Breaks - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubcompare.ai [pubcompare.ai]

- 18. Immunofluorescence Imaging of DNA Damage Response Proteins: Optimizing Protocols for Super-resolution Microscopy - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Homologous Recombination Inhibitors in In Vivo Mouse Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Homologous recombination (HR) is a critical DNA double-strand break (DSB) repair pathway that maintains genomic integrity. In many cancers, the HR pathway is dysregulated, presenting a therapeutic vulnerability. Small molecule inhibitors targeting key components of the HR pathway are of significant interest for cancer therapy, both as monotherapies and in combination with DNA-damaging agents. While a specific compound named "Homologous recombination-IN-1" is not prominently documented in publicly available scientific literature, this document provides detailed application notes and protocols for other well-characterized inhibitors of the homologous recombination pathway and its key regulators, such as RAD51, ATR, and CHK1, that have been evaluated in in vivo mouse models.

Data Presentation: Summary of In Vivo Dosages

The following table summarizes the quantitative data for several small molecule inhibitors targeting the homologous recombination pathway or its key regulators in in vivo mouse models.

| Inhibitor Target | Compound | Dosage | Administration Route | Mouse Model | Key Findings |

| RAD51 | B02 | 50 mg/kg | Intraperitoneal (I.P.) | NCR nude mice with MDA-MB-231 xenografts | Significantly enhanced the therapeutic effect of cisplatin; inhibited RAD51 foci formation in tumor tissue.[1][2][3] |

| RAD51 | Cpd-4 | 30 mg/kg and 100 mg/kg | Oral | BALB/c nude mice with Daudi xenografts | Showed dose-dependent anti-tumor efficacy as a single agent and synergized with cisplatin.[4] |

| RAD51 | IBR2 | Not specified in vivo | Not specified in vivo | In vivo activity mentioned but details not provided | Degrades RAD51 and impairs homologous recombination repair in cancer cells.[5] |

| ATR | AZD6738 (Ceralasertib) | Not specified in abstract | Not specified in abstract | Mouse xenograft models | Predictive modeling of dose and schedule from in vitro data to in vivo tumor growth.[6] |

| ATR | M4344 | 10 mg/kg | Oral | NCI-H82 and NCI-H446 xenografts in nude mice | Potent anti-cancer activity, especially in combination with DNA damaging agents like irinotecan.[7] |

| CHK1 | V158411 | Not specified in abstract | Not specified in abstract | Human colon tumor xenograft models in nude mice | Potentiated the anti-tumor activity of irinotecan without additional systemic toxicity.[8][9] |

Signaling Pathway and Experimental Workflow Diagrams

Caption: Signaling pathway of homologous recombination repair and points of intervention by small molecule inhibitors.

Caption: General experimental workflow for in vivo efficacy studies of homologous recombination inhibitors in mouse xenograft models.

Experimental Protocols

Protocol 1: In Vivo Efficacy of a RAD51 Inhibitor (e.g., B02) in a Breast Cancer Xenograft Model

This protocol is based on the methodology described for the RAD51 inhibitor B02 in combination with cisplatin.[1]

1. Cell Culture and Animal Model:

-

Culture human breast cancer cells (e.g., MDA-MB-231) in appropriate media.

-

Use female immunodeficient mice (e.g., NCR nude mice), 6-8 weeks old.

-

Subcutaneously implant 5 x 10^6 MDA-MB-231 cells in the flank of each mouse.

2. Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize mice into treatment groups (n=6-10 per group):

-

Group 1: Vehicle control

-

Group 2: B02 alone

-

Group 3: Cisplatin alone

-

Group 4: B02 + Cisplatin

-

3. Drug Preparation and Administration:

-

B02: Prepare a stock solution in DMSO and dilute further in a suitable vehicle for intraperitoneal (I.P.) injection. A final dose of 50 mg/kg can be used.

-

Cisplatin: Prepare in a sterile saline solution for I.P. injection. A dose of 6 mg/kg can be used.

-

Administer treatments according to the planned schedule (e.g., once every 3 days for 4 cycles). For combination therapy, B02 can be administered shortly before cisplatin.

4. Monitoring and Endpoint Analysis:

-

Measure tumor volume with calipers every 2-3 days.

-

Monitor mouse body weight and general health status throughout the study.

-

At the end of the study, euthanize mice and excise tumors.

-

For mechanistic studies, a subset of mice can be euthanized a few hours after the final dose to collect tumors for analysis.[1]

-

Fix tumor tissues in 10% formalin for immunohistochemical analysis of RAD51 foci formation.

Protocol 2: In Vivo Efficacy of an ATR Inhibitor (e.g., M4344) in a Small-Cell Lung Cancer Xenograft Model

This protocol is based on the methodology described for the ATR inhibitor M4344 in combination with irinotecan.[7]

1. Cell Culture and Animal Model:

-

Culture human small-cell lung cancer cells (e.g., NCI-H82 or NCI-H446).

-

Use female immunodeficient mice (e.g., CD1 nude mice), 6-8 weeks old.

-

Subcutaneously implant 5 x 10^6 cells in the flank of each mouse.

2. Tumor Growth and Randomization:

-

Allow tumors to grow to a palpable size.

-

Randomize mice into treatment groups:

-

Group 1: Vehicle control

-

Group 2: M4344 alone

-

Group 3: Irinotecan alone

-

Group 4: M4344 + Irinotecan

-

3. Drug Preparation and Administration:

-

M4344: Prepare for oral administration at a dose of 10 mg/kg.

-

Irinotecan: Prepare for intraperitoneal administration at a dose of 50 mg/kg.

-

Administer treatments once weekly. For the combination group, M4344 is administered 24 hours after irinotecan.

4. Monitoring and Endpoint Analysis:

-

Measure tumor volume and mouse body weight regularly.

-

Continue treatment for the specified duration (e.g., 2-5 weeks).

-

At the end of the study, analyze tumor growth inhibition and progression-free survival.

Disclaimer: These protocols are intended as a guide and should be adapted and optimized for specific experimental needs and institutional guidelines for animal care and use. The dosages provided are based on published studies and may require adjustment for different cell lines, mouse strains, or inhibitor batches.

References

- 1. A Small Molecule Inhibitor of Human RAD51 Potentiates Breast Cancer Cell Killing by Therapeutic Agents in Mouse Xenografts | PLOS One [journals.plos.org]

- 2. Research Portal [researchdiscovery.drexel.edu]

- 3. researchgate.net [researchgate.net]

- 4. Frontiers | Targeting the Homologous Recombination Pathway in Cancer With a Novel Class of RAD51 Inhibitors [frontiersin.org]

- 5. Synthesis, Molecular Modeling, and Biological Evaluation of Novel RAD51 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bridging the gap between in vitro and in vivo: Dose and schedule predictions for the ATR inhibitor AZD6738 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. aacrjournals.org [aacrjournals.org]

- 8. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Identification of novel, in vivo active Chk1 inhibitors utilizing structure guided drug design - PMC [pmc.ncbi.nlm.nih.gov]

Application of Homologous Recombination-IN-1 in CRISPR Gene Editing: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of CRISPR-based gene editing, the precise control over cellular DNA repair pathways is paramount for achieving desired outcomes. Following a CRISPR-Cas9 induced double-strand break (DSB), the cell predominantly employs two major repair mechanisms: the error-prone Non-Homologous End Joining (NHEJ) and the high-fidelity Homology-Directed Repair (HDR). While HDR is essential for precise gene knock-ins, certain research and therapeutic applications may necessitate the suppression of this pathway to favor NHEJ-mediated gene knockouts or to investigate the functional consequences of inhibiting homologous recombination.

Contrary to what its name might imply, Homologous Recombination-IN-1 (HR-IN-1) is not an enhancer but a potent inhibitor of the homologous recombination pathway. It functions by disrupting the critical protein-protein interaction between RAD51 and BRCA2.[1] This document provides detailed application notes and protocols for the use of HR-IN-1 in the context of CRISPR gene editing, focusing on its mechanism of action as an HR inhibitor.

Mechanism of Action

This compound is a novel small molecule that acts as an inhibitor of the RAD51-BRCA2 protein-protein interaction, with a reported half-maximal effective concentration (EC50) of 19 μM.[1] The interaction between RAD51 and BRCA2 is a cornerstone of the homologous recombination pathway. BRCA2 is responsible for loading RAD51 onto single-stranded DNA (ssDNA) at the site of a DNA double-strand break, a crucial step for the formation of the RAD51 nucleoprotein filament that carries out the homology search and strand invasion. By disrupting this interaction, HR-IN-1 effectively blocks the downstream events of the HR pathway.

The primary application of HR-IN-1 in CRISPR gene editing is, therefore, the intentional suppression of HDR. This can be advantageous in several experimental contexts:

-

Enhancing NHEJ-mediated Gene Knockout: By inhibiting the competing HR pathway, HR-IN-1 can potentially increase the frequency of NHEJ-mediated insertions and deletions (indels), leading to more efficient gene knockout.

-

Studying DNA Repair Pathway Choice: HR-IN-1 can be used as a tool to dissect the interplay between NHEJ and HDR in various cellular contexts and in response to different types of DNA damage.

-

Investigating the Role of Homologous Recombination: Researchers can use HR-IN-1 to study the cellular consequences of HR deficiency in specific cell types or in the context of other genetic modifications.

-

Mimicking 'BRCAness': In cancer research, inhibiting the RAD51-BRCA2 interaction can mimic the phenotype of BRCA-mutant tumors, potentially sensitizing them to therapies like PARP inhibitors.

Data Presentation

The available quantitative data for this compound is currently limited. The primary reported value is its potency as a RAD51-BRCA2 interaction inhibitor.

| Parameter | Value | Reference |

| EC50 (RAD51-BRCA2 Inhibition) | 19 μM | [1] |

| Effective Concentration in Cells | 10-40 μM | [1] |

Further quantitative analysis is required to determine the precise impact of HR-IN-1 on the ratio of HDR to NHEJ events in CRISPR-edited cells.

Mandatory Visualization

Signaling Pathway of HR-IN-1 Action

Caption: Mechanism of HR-IN-1 in the context of CRISPR-induced DNA repair.

Experimental Workflow for HR-IN-1 Application

Caption: General workflow for using HR-IN-1 to modulate CRISPR gene editing outcomes.

Experimental Protocols

Note: The following protocols are generalized based on the known mechanism of HR-IN-1 and standard cell culture and CRISPR gene editing techniques. Optimal concentrations and incubation times should be determined empirically for each cell line and experimental setup.

Protocol 1: Determining the Optimal Concentration of HR-IN-1

Objective: To determine the optimal, non-toxic concentration of HR-IN-1 that effectively inhibits homologous recombination in the target cell line.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound (HR-IN-1)

-

DMSO (for stock solution)

-

Cell viability assay kit (e.g., MTT, PrestoBlue)

-

HDR reporter assay system (e.g., DR-GFP)

-

I-SceI endonuclease expression vector

-

Flow cytometer

Procedure:

-

Stock Solution Preparation: Prepare a 10 mM stock solution of HR-IN-1 in sterile DMSO. Store at -20°C or -80°C.

-

Cell Seeding: Seed the target cells in a 96-well plate at a density that will result in 70-80% confluency at the time of analysis.

-

HR-IN-1 Treatment: Prepare serial dilutions of HR-IN-1 in complete culture medium to achieve final concentrations ranging from 1 µM to 50 µM. Add the diluted HR-IN-1 to the cells. Include a DMSO-only control.

-

Cell Viability Assay: After 24-48 hours of incubation with HR-IN-1, perform a cell viability assay according to the manufacturer's instructions to determine the cytotoxic concentration range.

-

HDR Reporter Assay: a. For cell lines stably expressing an HDR reporter (e.g., DR-GFP), seed cells in a 24-well plate. b. Pre-treat the cells with a range of non-toxic concentrations of HR-IN-1 (determined from the viability assay) for 4-6 hours. c. Co-transfect the cells with an I-SceI expression vector to induce a double-strand break in the reporter construct. d. Continue to culture the cells in the presence of HR-IN-1 for 48-72 hours. e. Analyze the percentage of GFP-positive cells by flow cytometry. A reduction in the percentage of GFP-positive cells in the HR-IN-1 treated samples compared to the DMSO control indicates inhibition of HR.

-

Data Analysis: Plot the cell viability and HDR inhibition data against the concentration of HR-IN-1 to determine the optimal concentration that provides maximal HR inhibition with minimal cytotoxicity.

Protocol 2: Application of HR-IN-1 in a CRISPR-Cas9 Knockout Experiment

Objective: To utilize HR-IN-1 to potentially enhance the frequency of NHEJ-mediated gene knockout.

Materials:

-

Target cell line

-

Complete cell culture medium

-

This compound (HR-IN-1) at the predetermined optimal concentration

-

CRISPR-Cas9 components:

-

Purified Cas9 protein

-

Synthetic single guide RNA (sgRNA) targeting the gene of interest

-

-

Electroporation system and reagents (or other transfection method)

-

Genomic DNA extraction kit

-

PCR primers flanking the target site

-

Next-Generation Sequencing (NGS) service or TIDE/ICE analysis software

Procedure:

-

Cell Preparation: Culture and expand the target cell line to a sufficient number for transfection.

-

Pre-treatment: Approximately 4-6 hours prior to transfection, replace the culture medium with fresh medium containing the optimal concentration of HR-IN-1. Include a DMSO-only control group.

-

RNP Complex Formation: Prepare the Cas9-sgRNA ribonucleoprotein (RNP) complexes according to standard protocols.

-

Transfection: Transfect the cells with the RNP complexes using an optimized method (e.g., electroporation).

-

Post-transfection Culture: After transfection, continue to culture the cells in the medium containing HR-IN-1 for an additional 48-72 hours.

-

Genomic DNA Extraction: Harvest the cells and extract genomic DNA from both the HR-IN-1 treated and control groups.

-

PCR Amplification: Amplify the genomic region surrounding the CRISPR target site using high-fidelity DNA polymerase.

-

Analysis of Editing Efficiency: a. Purify the PCR products and submit for Next-Generation Sequencing. b. Analyze the sequencing data to quantify the percentage of reads with insertions and deletions (indels) at the target site. c. Compare the indel frequency between the HR-IN-1 treated and control samples to determine if HR inhibition led to an increase in NHEJ-mediated editing.

Disclaimer

The information provided in these application notes is based on the limited publicly available data for this compound, which identifies it as an inhibitor of the RAD51-BRCA2 interaction. The primary research publication detailing the discovery, chemical structure, and comprehensive characterization of this compound could not be located in the performed searches. Therefore, the provided protocols are generalized and have not been experimentally validated for this specific compound. Researchers should exercise caution and perform thorough optimization and validation experiments for their specific cellular and experimental systems. The use of this compound is intended for research purposes only.

References

Application Notes and Protocols: Targeting Homologous Recombination with RAD51 Inhibitors to Sensitize Tumors to Radiation

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ionizing radiation is a cornerstone of cancer therapy, inducing DNA double-strand breaks (DSBs) that, if left unrepaired, lead to tumor cell death. However, intrinsic or acquired resistance to radiation remains a significant clinical challenge. One of the key mechanisms of radioresistance is the efficient repair of DSBs through the homologous recombination (HR) pathway. RAD51, a central protein in HR, facilitates the search for a homologous template and strand invasion, critical steps for high-fidelity DSB repair. Overexpression of RAD51 is observed in various tumors and is associated with poor prognosis and resistance to therapy. Therefore, inhibiting RAD51 presents a promising strategy to sensitize tumor cells to radiation. This document provides an overview of the application of small molecule RAD51 inhibitors, specifically RI-1 and B02, as radiosensitizing agents, and details protocols for their preclinical evaluation.